molecular formula C7H10N4O3 B2855850 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide CAS No. 1341115-95-4

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide

Katalognummer B2855850
CAS-Nummer: 1341115-95-4
Molekulargewicht: 198.182
InChI-Schlüssel: WHKOSJJDJSBBPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide” is a derivative of 3,4-dihydropyrimidin-2(1H)-one (DHPM), a pharmacologically important heterocyclic compound . DHPM derivatives have exhibited broad biological activities such as antiviral, antibacterial, antitumor, antihypertensive agents, and α1a adrenergic antagonists .


Synthesis Analysis

The synthesis of DHPM derivatives is often achieved via the Biginelli reaction, a one-pot three-component condensation of aldehyde, β-ketoester, and urea in the presence of strong acids . Various catalysts have been used to improve the efficiency of this reaction, including Lewis acids, Brønsted acids, Brønsted bases, heteropoly acids, organocatalysts, and more . In particular, three novel heteropolyanion-based acidic ionic liquids were found to be efficient catalysts for the synthesis of DHPM derivatives .


Molecular Structure Analysis

The molecular structure of “3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide” is based on the DHPM core structure. The DHPM core structure has been identified in bioactive marine alkaloids and a broad spectrum of pharmacological applications .


Chemical Reactions Analysis

The Biginelli reaction, which is used to synthesize DHPM derivatives, involves the one-pot three-component condensation of aldehyde, β-ketoester, and urea . The reaction can be enhanced by various catalysts and under certain conditions .

Wissenschaftliche Forschungsanwendungen

Biochemical Modulation and Drug Development

  • 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide is a component of biochemical modulators like S-1, which enhance the efficacy of 5-fluorouracil-based treatments in gastric cancer by inhibiting enzymes like dihydropyrimidine dehydrogenase (DPD) (Maehara, 2003).

Catalysis in Organic Synthesis

  • This compound plays a role in catalytic processes for the synthesis of bioactive molecules and natural products. It’s part of the reactions that synthesize dihydropyrimidinone/thione, which are of significant interest due to their potential medicinal properties (Khasimbi et al., 2020).

Environmental and Health Impact Studies

  • The compound is related to environmental and health impact studies, particularly in the context of its usage in commercial and consumer products. Research is aimed at understanding its environmental fate, human exposure levels, and potential health impacts (Godri Pollitt et al., 2019).

Advancements in Chemical Engineering

  • The compound is involved in the advancement of chemical engineering processes, such as the downstream processing of biologically produced diols. Research in this area focuses on improving the efficiency, yield, and purity of these processes (Xiu & Zeng, 2008).

Medicinal Chemistry

  • It serves as a crucial moiety in medicinal chemistry, particularly in the design and development of drugs targeting various diseases. Its involvement in multi-component reactions like the Biginelli reaction underscores its significance in the synthesis of compounds with a wide range of therapeutic applications (Panda et al., 2012).

Wirkmechanismus

While the specific mechanism of action for “3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide” is not mentioned in the available resources, DHPM derivatives are known to exhibit a wide range of biological activities .

Eigenschaften

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c8-10-6(13)2-4-11-3-1-5(12)9-7(11)14/h1,3H,2,4,8H2,(H,10,13)(H,9,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKOSJJDJSBBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanehydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.